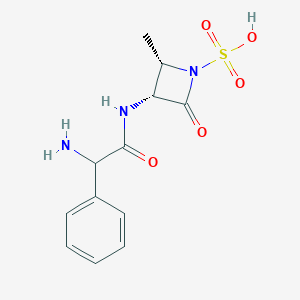

3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid

Description

3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an azetidine ring, a sulfonic acid group, and an amino-phenylacetamido moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name |

(2S,3R)-3-[(2-amino-2-phenylacetyl)amino]-2-methyl-4-oxoazetidine-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5S/c1-7-10(12(17)15(7)21(18,19)20)14-11(16)9(13)8-5-3-2-4-6-8/h2-7,9-10H,13H2,1H3,(H,14,16)(H,18,19,20)/t7-,9?,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUBAFISKHWUBZ-AMASYANCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908057 | |

| Record name | 2-Amino-N-(2-methyl-4-oxo-1-sulfoazetidin-3-yl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102821-03-4 | |

| Record name | APMOAZ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102821034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(2-methyl-4-oxo-1-sulfoazetidin-3-yl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-lactam. This step often requires specific catalysts and controlled reaction conditions to ensure the correct ring formation.

Introduction of the Amino-Phenylacetamido Group: This step involves the attachment of the amino-phenylacetamido moiety to the azetidine ring. This can be achieved through an amide bond formation reaction, typically using reagents like carbodiimides or coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Sulfonation: The final step involves the introduction of the sulfonic acid group. This can be done using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to avoid over-sulfonation or degradation of the compound.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the phenyl ring. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl group in the azetidine ring, potentially converting it to a hydroxyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups. This can be achieved using nucleophilic reagents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or interact with functional groups in target molecules, thereby modulating their activity. This can lead to inhibition of enzyme activity, disruption of metabolic pathways, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Ampicillin: Another β-lactam antibiotic with a similar core structure but different substituents.

Cephalexin: A cephalosporin antibiotic with a similar β-lactam ring but different functional groups.

Uniqueness

3-(2-Amino-2-phenylacetamido)-2-methyl-4-oxo-1-azetidinesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sulfonic acid group, in particular, differentiates it from other β-lactam compounds, potentially offering unique biological activity and applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.